Ethyl perfluorooctanoate
Overview
Description
Ethyl perfluorooctanoate is a chemical compound with the formula C10H5F15O2 . It is a type of perfluorinated compound (PFC), which are largely man-made chemicals that are hydrophobic and lipophobic .
Synthesis Analysis
Ethyl perfluorooctanoate can be synthesized using sulfuric acid . It is also used as a surfactant in the emulsion polymerization of fluoropolymers and as a building block for the synthesis of perfluoroalkyl-substituted compounds, polymers, and polymeric materials .Molecular Structure Analysis
The molecular structure of ethyl perfluorooctanoate consists of a 10-carbon chain with 15 fluorine atoms and 2 oxygen atoms . The Ethyl perfluorooctanoate molecule contains a total of 31 bond(s). There are 26 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis
Perfluorinated compounds, including ethyl perfluorooctanoate, are known for their extraordinary properties such as being chemically inert, non-wetting, very slippery, non-toxic, non-stick, highly fire-resistant, very high-temperature ratings, and highly weather-resistant . The FC degradation technologies span a wide range of chemical processes including direct photolysis, photocatalytic oxidation, photochemical oxidation, photochemical reduction, thermally-induced reduction, and sonochemical pyrolysis .Scientific Research Applications
Environmental Occurrence and Characterization
- Occurrence in Urban Watersheds : Ethyl perfluorooctanoate is a key component in perfluorochemicals (PFCs) found in urban watersheds. These compounds, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), are present in complex mixtures and originate from various industrial and domestic sources, highlighting their widespread environmental presence and the need for continuous monitoring and characterization (Nguyen, Reinhard, & Gin, 2011).
Impact on Mitochondrial Function
- Mitochondrial Dysfunction : Research indicates that ethyl perfluorooctanoate and related fluorochemicals can interfere with mitochondrial metabolic pathways. Studies on rat liver mitochondria show that these compounds, at high concentrations, can cause changes in mitochondrial membrane fluidity and induce mitochondrial dysfunction, raising concerns about their potential toxicological impact (Starkov & Wallace, 2002).
Environmental Transformation and Photolysis
- Indirect Photolysis in Aquatic Environments : Ethyl perfluorooctanoate undergoes indirect photolysis, particularly in the presence of hydroxyl radicals. This process is important in aquatic environments, contributing to the degradation and transformation of perfluorochemicals into more persistent forms such as perfluorooctanoic acid (PFOA), suggesting its significant role in the environmental fate of these compounds (Plumlee, McNeill, & Reinhard, 2009).
Applications in Industry and Consumer Products
- Use in Fluorinated Polymers and Surfactants : Ethyl perfluorooctanoate is utilized in the production of fluorinated polymers and surfactants. These compounds have been widely used in consumer products due to their unique properties like water and oil repellency. However, the environmental persistence and potential toxicity of these compounds necessitate careful management and regulation (Lindstrom, Strynar, & Libelo, 2011).
Environmental Impact and Management
- Wastewater Treatment and Recovery : Studies have explored the removal and recovery of ethyl perfluorooctanoate from wastewater using techniques like nanofiltration. This approach is crucial in managing the environmental impact of PFOA, especially in areas affected by industrial discharge, and highlights the potential of advanced treatment methods for mitigating pollution risks (Xiaofeng et al., 2015).
Future Prospects and Alternatives
- Development of Environmentally Friendly Alternatives : In response to the environmental concerns associated with long-chain perfluoroalkyl substances, research is being conducted to develop fluorinated polymers with shorter perfluorobutyl side chains. These alternatives aim to provide similar properties to traditional fluoroalkylated polymers while reducing environmental and health risks (Jiang et al., 2016).
Safety And Hazards
Ethyl perfluorooctanoate should be handled with care to avoid contact with skin and eyes . It is recommended to avoid formation of dust and aerosols . It is also advised against food, drug, pesticide, or biocidal product use . It is associated with health risks, such as cancer, infertility, low birth weight, and delayed puberty .
Future Directions
There is a growing interest in the development of PFAS-detecting sensors for environmental monitoring and management . These sensors are an innovative solution with characteristics that allow for in situ, low-cost, and easy-to-use capabilities . Furthermore, a new generation of fluorinated chemicals has already emerged in commerce, with little information regarding their environmental fate and distribution as well as potential health effects .
properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F15O2/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOFFHFAQBLPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F15O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062849 | |
Record name | Ethyl perfluorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl perfluorooctanoate | |
CAS RN |
3108-24-5 | |
Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3108-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003108245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl perfluorooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl perfluorooctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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